molecular formula C8H13N B175045 2,3,3a,4,7,7a-hexahydro-1H-isoindole CAS No. 10533-30-9

2,3,3a,4,7,7a-hexahydro-1H-isoindole

Cat. No. B175045
CAS RN: 10533-30-9
M. Wt: 123.2 g/mol
InChI Key: HWZHYUCYEYJQTE-UHFFFAOYSA-N
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Description

2,3,3a,4,7,7a-Hexahydro-1H-isoindole is a heterocyclic organic compound with the empirical formula C8H13N . It is a solid substance and has a molecular weight of 123.20 . The IUPAC name for this compound is (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole .


Molecular Structure Analysis

The SMILES string representation of 2,3,3a,4,7,7a-Hexahydro-1H-isoindole is C1NCC2CC=CCC12 . The InChI representation is 1S/C8H13N/c1-2-4-8-6-9-5-7 (8)3-1/h1-2,7-9H,3-6H2 .


Physical And Chemical Properties Analysis

The physical form of 2,3,3a,4,7,7a-Hexahydro-1H-isoindole is solid . The molecular weight of this compound is 123.20 .

Scientific Research Applications

Supramolecular Structure Study

  • Research on the molecular and supramolecular structures of derivatives of 2,3,3a,4,7,7a-hexahydro-1H-isoindole revealed insights into the torsion angles and packing interactions in these compounds, contributing to understanding their physical and chemical properties (Trujillo-Ferrara et al., 2006).

Synthesis of Derivatives

  • A study presented a novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This development aids in the exploration of new chemical compounds and their potential applications (Tan et al., 2016).

Isoindole Chemistry Developments

  • Isoindoles, including 2,3,3a,4,7,7a-hexahydro-1H-isoindole, have applications in medicine, analytical detection, and solar energy. Their reactivity allows access to derivatives with diverse biological activities. Recent developments in synthesis methods and reactions involving isoindoles were reviewed, highlighting their significance in various scientific fields (Weintraub & Wang, 2022).

Anomalous Addition Reactions

  • A study focused on the anomalous addition reaction of chlorosulfonyl isocyanate to a carbonyl group in derivatives of 2,3,3a,4,7,7a-hexahydro-1H-isoindole, demonstrating unique chemical behaviors and providing insights into reaction mechanisms (Köse et al., 2019).

Tautomerization Kinetics

  • Research on the kinetics of tautomerization in isoindole derivatives contributes to the understanding of their stability and reactivity under different conditions. This knowledge is crucial for their application in synthesis and other chemical processes (Capon & Ying, 2010).

Facile Synthesis Methods

  • A study developed a facile synthesis method for 1H-isoindole-1,3(2H)-diones, which are important in the creation of new chemical entities. Such developments in synthesis techniques are fundamental to expanding the range of available compounds for various applications (Nikpour et al., 2006).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2,3,3a,4,7,7a-hexahydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZHYUCYEYJQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608345
Record name 2,3,3a,4,7,7a-Hexahydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3a,4,7,7a-hexahydro-1H-isoindole

CAS RN

10533-30-9
Record name 3a,4,7,7a-Tetrahydroisoindoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010533309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3a,4,7,7a-Hexahydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3a,4,7,7a-Hexahydro-1H-isoindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
36
Citations
DE Lynch, I McClenaghan - Acta Crystallographica Section E …, 2003 - scripts.iucr.org
The structure of the title compound, C21H25NO3, comprises a U-shaped molecule with two disordered atoms in the pentene chain. The two components of the two disordered alkane C …
Number of citations: 4 scripts.iucr.org
I Mutikainen, A Kiriazis, T Leikoski… - … Section E: Structure …, 2007 - scripts.iucr.org
The Diels–Alder cycloaddition reactions between deactivated dienes and electron-deficient dienophiles are generally known to be thermodynamically disfavoured but when low solvent …
Number of citations: 6 scripts.iucr.org
MP Kuz'ma, PV Dorovatovskii, VI Potkin - Chemistry of Heterocyclic …, 2019 - go.gale.com
It was found that the reaction of 5-arylfurfurilamines with maleic anhydride leads to the formation of 6-aryl-3a, 6-epoxyisoindole-7-carboxylic acids (the cyclic form), which in solution are …
Number of citations: 0 go.gale.com
MА Nadirova, KM Pokazeev, IА Kolesnik… - Chemistry of …, 2019 - Springer
It was found that the reaction of 5-arylfurfurilamines with maleic anhydride leads to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids (the cyclic form), which in solution are …
Number of citations: 5 link.springer.com
A Basim, ZA Muhi-Eldeen, EN Al-Kaissi… - Int J Pharm Pharm …, 2017 - researchgate.net
Objective: To design and synthesise a new amino acetylenic tetrahydro phthalimide derivative and investigate their selective inhibitory activity to COXs. Methods: Aminoacetylenic …
Number of citations: 2 www.researchgate.net
A Köse, M Kaya, NH Kishalı, A Akdemir, E Şahin… - Bioorganic …, 2020 - Elsevier
We have developed a versatile synthetic approach for the synthesis of new isoindole derivatives via the cleavage of ethers from tricyclic imide skeleton compounds. An exo-cycloadduct …
Number of citations: 13 www.sciencedirect.com
A Köse, Y Bal, NH Kishalı, G Şanlı-Mohamed… - Medicinal Chemistry …, 2017 - Springer
We have developed a versatile synthetic approach for the synthesis of new isoindole derivatives via the cleavage of ethers from tricyclic imide skeleton compounds. An exo-cycloadduct …
Number of citations: 24 link.springer.com
RH Bahekar, PA Jadav, AD Goswami… - … Process Research & …, 2017 - ACS Publications
Hexahydrocyclopentapyrrolone derivatives constitute an important class of bicycles, and it represents an essential pharmacophore for diversified pharmacological activities. A highly …
Number of citations: 1 pubs.acs.org
PP Choudhury, ME Welker - Molecules, 2015 - mdpi.com
2-Silicon-substituted 1,3-dienes containing non transferrable groups known to promote transmetallation were prepared by Grignard chemistry and enyne metathesis. These dienes …
Number of citations: 8 www.mdpi.com
AR Katritzky, S Rachwal - Chemical reviews, 2011 - ACS Publications
In part 1 of this treatment, 1 we described application of benzotriazole methodology to the synthesis of monocyclic heterocycles as well as preparative methods for basic benzotriazole …
Number of citations: 123 pubs.acs.org

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